molecular formula C20H12Cl2N2O2S2 B11464492 Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine

Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine

Cat. No.: B11464492
M. Wt: 447.4 g/mol
InChI Key: IVDDGYDRBFYMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine is a heterocyclic compound that features a thieno[2,3-B]thiophene core with two 4-chlorobenzoyl groups and two amine groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine typically involves the following steps:

    Formation of the Thieno[2,3-B]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 2-bromo-3-thiophenecarboxaldehyde with sulfur sources under specific conditions.

    Introduction of 4-Chlorobenzoyl Groups: The thieno[2,3-B]thiophene core is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to introduce the 4-chlorobenzoyl groups.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thieno[2,3-B]thiophene core.

    Reduction: Reduction reactions can occur at the carbonyl groups of the 4-chlorobenzoyl moieties.

    Substitution: The compound can participate in substitution reactions, especially at the amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Due to its unique structure, it is explored for potential therapeutic applications, including anticancer and antimicrobial activities.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Materials Science: The compound is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Bis(4-chlorobenzoyl)thieno[2,3-B]thiophene-3,4-diamine exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Catalytic Activity: As a ligand, it can stabilize transition states and facilitate the formation of reaction intermediates.

Comparison with Similar Compounds

    Thieno[2,3-B]thiophene Derivatives: Compounds with similar thieno[2,3-B]thiophene cores but different substituents.

    Bis(benzoyl) Derivatives: Compounds with two benzoyl groups attached to various cores.

Uniqueness:

    Structural Features: The presence of both 4-chlorobenzoyl groups and amine groups on the thieno[2,3-B]thiophene core makes this compound unique.

Properties

Molecular Formula

C20H12Cl2N2O2S2

Molecular Weight

447.4 g/mol

IUPAC Name

(4-chlorophenyl)-[3,4-diamino-5-(4-chlorobenzoyl)thieno[2,3-b]thiophen-2-yl]methanone

InChI

InChI=1S/C20H12Cl2N2O2S2/c21-11-5-1-9(2-6-11)16(25)18-14(23)13-15(24)19(28-20(13)27-18)17(26)10-3-7-12(22)8-4-10/h1-8H,23-24H2

InChI Key

IVDDGYDRBFYMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=C(C=C4)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.